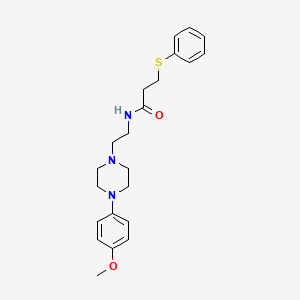

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(phenylthio)propanamide

Description

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(phenylthio)propanamide is a synthetic small molecule characterized by a piperazine core substituted with a 4-methoxyphenyl group. This piperazine moiety is connected via a two-carbon ethyl chain to a propanamide backbone, which features a phenylthio (-SPh) substituent at the 3-position.

Properties

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O2S/c1-27-20-9-7-19(8-10-20)25-16-14-24(15-17-25)13-12-23-22(26)11-18-28-21-5-3-2-4-6-21/h2-10H,11-18H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECLUWZXXZQPHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Piperazine-Based Amides

The piperazine ring is a common pharmacophore in CNS-active compounds. Below is a comparison with structurally similar analogs:

Key Observations :

- Substituent Effects : The 4-methoxyphenyl group on the target compound’s piperazine may enhance lipophilicity and modulate receptor binding compared to electron-withdrawing groups like 3-(trifluoromethyl)phenyl in compound 7e .

- Piperazine vs. Piperidine : Piperazine derivatives (e.g., 3j) generally exhibit higher conformational flexibility compared to piperidine-based analogs (e.g., ), which may influence selectivity for dopamine D3 vs. D2 receptors.

Thioether-Containing Analogs

The phenylthio (-SPh) group in the target compound is a notable feature. Comparisons include:

Key Observations :

Preparation Methods

Alkylation of 4-Methoxyphenylpiperazine

The piperazine core is functionalized via N-alkylation using 1-chloro-2-aminoethane hydrochloride.

Procedure :

- A mixture of 4-methoxyphenylpiperazine (1.0 equiv), 1-chloro-2-aminoethane hydrochloride (1.2 equiv), and potassium carbonate (2.5 equiv) in anhydrous dimethylformamide (DMF) is heated at 80°C for 12 hours.

- The reaction is quenched with water, extracted with ethyl acetate, and washed with sodium bicarbonate solution.

- The organic layer is concentrated under reduced pressure, and the crude product is purified via silica gel chromatography (eluent: dichloromethane/methanol 9:1).

Key Considerations :

- Excess alkylating agent ensures mono-alkylation of the piperazine.

- Base selection (e.g., K₂CO₃) minimizes side reactions such as over-alkylation.

Synthesis of 3-(Phenylthio)propanoyl Chloride

Thioether Formation via Nucleophilic Substitution

3-Bromopropanoic acid is reacted with thiophenol to introduce the phenylthio moiety.

Procedure :

Acyl Chloride Formation

The carboxylic acid is converted to its reactive acyl chloride derivative.

Procedure :

- 3-(Phenylthio)propanoic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in dichloromethane at 0°C for 2 hours.

- Excess thionyl chloride is removed under vacuum to yield 3-(phenylthio)propanoyl chloride .

Amide Bond Formation

Coupling of Amine and Acyl Chloride

The ethylamine intermediate is acylated under mild conditions.

Procedure :

- 2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethylamine (1.0 equiv) and triethylamine (2.0 equiv) are dissolved in anhydrous dichloromethane.

- 3-(Phenylthio)propanoyl chloride (1.1 equiv) is added dropwise at 0°C, and the reaction is stirred at room temperature for 4 hours.

- The mixture is washed with water, and the organic layer is concentrated. Purification via recrystallization (ethanol/ether) yields the final product.

Characterization Data :

- Melting Point : 155–157°C (decomp.).

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 6.75 (d, J = 8.8 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.60–3.40 (m, 4H, piperazine-H), 2.90–2.70 (m, 6H, piperazine-H, CH₂NH), 2.55 (t, J = 7.2 Hz, 2H, SCH₂), 2.35 (t, J = 7.2 Hz, 2H, COCH₂).

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

To avoid acyl chloride handling, 3-(phenylthio)propanoic acid is activated with N,N'-carbonyldiimidazole (CDI).

Procedure :

- CDI (1.2 equiv) is added to 3-(phenylthio)propanoic acid in tetrahydrofuran (THF) and stirred for 1 hour.

- The ethylamine derivative is added, and the reaction is stirred for 12 hours at room temperature.

- Workup and purification follow the same protocol as above.

Advantages :

Reaction Optimization and Challenges

Critical Parameters

Common Side Reactions

- Over-Alkylation : Mitigated by using a slight excess of the alkylating agent.

- Esterification : Avoided by maintaining anhydrous conditions during acylation.

Industrial and Environmental Considerations

Scalability

Green Chemistry

- Ethanol/water mixtures replace DMF in alkylation steps to reduce environmental impact.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(phenylthio)propanamide?

- Synthesis : Use stepwise coupling reactions involving piperazine derivatives and thioether-containing intermediates. Key steps include nucleophilic substitution for piperazine attachment and thiol-ene chemistry for phenylthio group incorporation. Purification via column chromatography (silica gel) is critical to isolate the final product .

- Characterization : Confirm structure and purity using NMR (1H, 13C), mass spectrometry (MS) , and IR spectroscopy . For example, the phenylthio group shows distinct aromatic proton signals (δ 7.2–7.4 ppm in 1H NMR) and sulfur-related stretching vibrations (~600–700 cm⁻¹ in IR) .

Q. How can researchers optimize reaction yields for analogs of this compound?

- Methodology :

- Vary reaction conditions (e.g., temperature, solvent polarity, catalyst loading). For example, using DMF as a solvent improves solubility of piperazine intermediates .

- Employ protecting groups (e.g., Boc for amines) to prevent side reactions during synthesis .

- Monitor reaction progress with TLC or HPLC to identify optimal termination points .

Q. What structural features influence the compound’s physicochemical properties?

- The 4-methoxyphenylpiperazine moiety enhances lipophilicity (logP ~3.5), while the phenylthio group contributes to metabolic stability by resisting oxidative degradation. Substituent variations (e.g., replacing methoxy with fluorine) alter electronic properties and solubility .

Advanced Research Questions

Q. How do structural modifications impact the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- SAR Analysis :

- Replace the 4-methoxyphenyl group with a 4-fluorophenyl group to study effects on receptor binding affinity (e.g., serotonin or dopamine receptors). Fluorine’s electronegativity may enhance hydrogen bonding with target sites .

- Modify the piperazine ring with bulkier substituents (e.g., cyclopropyl) to assess steric effects on target engagement .

- Experimental Design : Use radioligand binding assays or surface plasmon resonance (SPR) to quantify affinity changes .

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

- Methodology :

- Perform dose-response curves to confirm potency differences (e.g., IC50 values in enzyme inhibition assays).

- Validate target specificity using knockout cell lines or competitive antagonists .

- Analyze pharmacokinetic parameters (e.g., bioavailability, half-life) to distinguish intrinsic activity from metabolic factors .

Q. What strategies are effective for designing in vitro assays to evaluate this compound’s anti-inflammatory potential?

- Assay Design :

- Use LPS-stimulated macrophages to measure TNF-α/IL-6 suppression via ELISA.

- Include positive controls (e.g., dexamethasone) and assess cytotoxicity with MTT assays .

- For mechanistic studies, perform Western blotting to evaluate NF-κB pathway modulation .

Data Analysis and Interpretation

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

- Approach :

- Use molecular docking (e.g., AutoDock Vina) to predict binding modes with cytochrome P450 enzymes, identifying metabolic hotspots (e.g., the phenylthio group’s susceptibility to oxidation) .

- Apply QSAR models to correlate structural descriptors (e.g., polar surface area, logD) with absorption/distribution properties .

Q. What analytical techniques are critical for detecting impurities in synthesized batches?

- Techniques :

- HPLC-MS with a C18 column to separate and identify byproducts (e.g., dealkylated piperazine derivatives).

- Elemental analysis to confirm stoichiometric purity of the final compound .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | ~470 g/mol (calculated) | |

| logP (Predicted) | 3.2–3.7 (ChemAxon) | |

| Key NMR Signals | δ 3.7 ppm (OCH3), δ 7.2–7.4 (S-Ph) | |

| Enzymatic Inhibition (AChE) | IC50 = 12 µM (in vitro) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.